![molecular formula C7H13BrO2Zn B3214387 Bromozinc(1+);tert-butyl propanoate CAS No. 1142217-00-2](/img/structure/B3214387.png)
Bromozinc(1+);tert-butyl propanoate
Overview
Description
“tert-butyl propanoate” is a chemical compound with the molecular formula C7H14O2 . It’s also known by other names such as “1,1-DIMETHYLETHYL PROPIONATE”, “2-Methyl-2-propanyl propionate”, and “Propanoic acid, 1,1-dimethylethyl ester” among others .
Molecular Structure Analysis
The molecular structure of “tert-butyl propanoate” consists of a propionate (propanoate) group attached to a tert-butyl group . The exact structure of “Bromozinc(1+);tert-butyl propanoate” is not available in the sources I have access to.Chemical Reactions Analysis
The chemical reactions involving “tert-butyl propanoate” or similar compounds can vary widely depending on the conditions and the reactants involved . Without specific context or conditions, it’s difficult to provide an accurate analysis of the chemical reactions.Physical And Chemical Properties Analysis
“tert-butyl propanoate” is a liquid with a molecular weight of 130.185 Da . Other physical and chemical properties such as boiling point, melting point, and density would depend on the specific conditions .Scientific Research Applications
Bromozinc(1+);tert-butyl propanoate has found numerous applications in scientific research, particularly in the field of organic synthesis. This compound has been used as a reagent for the formation of carbon-carbon bonds, which is an essential step in the synthesis of complex organic molecules. It has also been used in the preparation of various functionalized compounds, such as alcohols, ketones, and esters.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Bromozinc(1+);tert-butyl propanoate . These factors can include pH, temperature, presence of other compounds, and specific characteristics of the biological system where the compound is active.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Bromozinc(1+);tert-butyl propanoate in lab experiments is its high reactivity and selectivity. This compound can be used to selectively functionalize different positions of the substrate, which is essential in the synthesis of complex organic molecules. However, one of the limitations of using this compound is its high toxicity, which requires the use of appropriate safety measures.
Future Directions
There are numerous future directions for the use of Bromozinc(1+);tert-butyl propanoate in scientific research. One possible direction is the development of new synthetic routes that are more efficient and environmentally friendly. Another possible direction is the use of this compound in the synthesis of natural products, which has important implications for drug discovery. Furthermore, the use of this compound in the preparation of functionalized polymers and materials is also an area of active research. Overall, this compound has significant potential for various applications in scientific research, and further studies are needed to fully understand its properties and potential.
Safety and Hazards
properties
IUPAC Name |
bromozinc(1+);tert-butyl propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13O2.BrH.Zn/c1-5-6(8)9-7(2,3)4;;/h1,5H2,2-4H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJPAQDSXTXQRB-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C[CH2-].[Zn+]Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2Zn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.